molecular formula C13H12ClNOS2 B2571782 2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 921548-87-0

2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2571782
CAS No.: 921548-87-0
M. Wt: 297.82
InChI Key: MGVRSKYPMYWZJN-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide is an organic compound that features a thiophene ring substituted with a chlorine atom and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as butane-2,3-dione and elemental sulfur.

    Chlorination: The thiophene ring is then chlorinated using reagents like thionyl chloride or sulfuryl chloride to introduce the chlorine atom at the 5-position.

    Acetamide Formation: The acetamide group is introduced by reacting the chlorinated thiophene with an appropriate amine, such as 2-(methylthio)aniline, under conditions that promote amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Nucleophiles in the presence of a base like triethylamine (TEA) in solvents such as DCM or acetonitrile.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound’s unique chemical structure makes it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-chlorothiophen-2-yl)-2-methylpyridine
  • (5-chlorothiophen-2-yl)methanamine
  • (5-chlorothiophen-2-yl)methyl sulfamate

Uniqueness

2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide is unique due to the presence of both a thiophene ring and an acetamide group, which confer distinct electronic and steric properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS2/c1-17-11-5-3-2-4-10(11)15-13(16)8-9-6-7-12(14)18-9/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVRSKYPMYWZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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